molecular formula C11H17FN2 B3147571 [2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine CAS No. 626216-27-1

[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine

Cat. No.: B3147571
CAS No.: 626216-27-1
M. Wt: 196.26 g/mol
InChI Key: HTBXSNPURUNNNU-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine (CAS 626216-27-1) is a chemical compound with the molecular formula C11H17FN2 and a molecular weight of 196.26 g/mol . This amine is a valuable building block in medicinal chemistry and pharmaceutical research, particularly due to its incorporation of the dimethylamine (DMA) pharmacophore. The dimethylamine group is a common feature in numerous FDA-approved drugs, contributing to desirable properties such as high aqueous solubility, the ability to form stable salts, and enhanced bioavailability . Researchers are interested in such compounds for developing therapeutics that target the central nervous system (CNS), as the amine functionality can influence blood-brain barrier penetration . Furthermore, compounds with similar amine structures are frequently investigated as key intermediates in the synthesis of potential pharmacological agents, including atypical dopamine transporter (DAT) inhibitors, which are studied for their potential in addressing substance use disorders . The presence of the fluorophenyl moiety also offers a site for further structural modification, allowing for fine-tuning of the molecule's electronic properties, lipophilicity, and binding affinity to biological targets. This product is intended for research applications, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a synthetic precursor. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2/c1-14(2)8-7-13-9-10-5-3-4-6-11(10)12/h3-6,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBXSNPURUNNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186164
Record name N2-[(2-Fluorophenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626216-27-1
Record name N2-[(2-Fluorophenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626216-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(2-Fluorophenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(dimethylamino)ethyl][(2-fluorophenyl)methyl]amine typically involves the reaction of 2-fluorobenzyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [2-(dimethylamino)ethyl][(2-fluorophenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: The compound is utilized in biological research to study the effects of fluorinated amines on biological systems. It is often used in the development of fluorescent probes and imaging agents due to its unique chemical properties .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and other diseases .

Industry: Industrially, the compound is employed in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and other products that require specific chemical functionalities .

Mechanism of Action

The mechanism of action of [2-(dimethylamino)ethyl][(2-fluorophenyl)methyl]amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogs and their distinguishing features:

Compound Name CAS Number Structure Key Modifications Molecular Weight Applications
[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine 626216-27-1 Dimethylaminoethyl + 2-fluorobenzyl Reference compound 224.30 g/mol Potential SERT ligands, chemical probes
BD 1047 N/A Dichlorophenyl-ethyl + dimethylaminoethyl 3,4-Dichlorophenyl substituent 437.03 g/mol (dihydrobromide) Sigma receptor antagonist
25C-NBF N/A 4-Chloro-2,5-dimethoxyphenyl-ethyl + 2-fluorobenzyl Chloro and methoxy substituents 323.79 g/mol New psychoactive substance (NPS)
Compound 15 () N/A Fluorophenoxy + dimethylaminomethyl Bromine substituent, ether linkage ~400 g/mol (estimated) High SERT affinity (Ki = 0.28 nM)
U-48800 N/A Dichlorophenyl + dimethylaminocyclohexyl Cyclohexyl backbone, acetamide group 383.29 g/mol Synthetic opioid

Pharmacological and Chemical Properties

Electron-Withdrawing Substituents
  • Fluorine vs. Chlorine/Methoxy : The 2-fluorophenyl group in the target compound provides moderate electronegativity, enhancing receptor binding without excessive steric hindrance. In contrast, 25C-NBF’s 4-chloro-2,5-dimethoxyphenyl group introduces bulkier and more electron-deficient aromatic systems, likely altering target selectivity .
Amine Group Variations
  • Dimethylaminoethyl vs. Dimethylaminocyclohexyl: In U-48800, the cyclohexyl backbone introduces conformational rigidity, favoring μ-opioid receptor binding. The dimethylaminoethyl group in the target compound offers flexibility, which may enhance interactions with serotonin transporters (SERT) .
  • Chain Length: In PCAF bromodomain inhibitors, 2-(dimethylamino)ethyl substituents (e.g., compounds 7 and 10) showed optimal potency, while longer chains (e.g., compounds 8 and 9) reduced activity .
Reactivity in Polymer Systems
  • Compared to 2-(dimethylamino)ethyl methacrylate, ethyl 4-(dimethylamino) benzoate demonstrated higher reactivity in resin formulations, attributed to better electron-donating capacity . This suggests that aromatic dimethylamino groups (as in the target compound) may exhibit distinct reactivity in material science applications.

Binding Affinity and Functional Activity

  • SERT Affinity: Compounds 15 and 16 () achieved sub-nanomolar Ki values (0.28 and 0.20 nM) due to the synergistic effects of fluorine and dimethylaminomethyl groups on fluorophenoxy rings. The target compound’s benzyl-amine scaffold may mimic this interaction .
  • PCAF Bromodomain Inhibition: The dimethylaminoethyl group in compounds 7 and 10 (Table 1, ) was critical for binding, with IC₅₀ values <1 μM. Structural analogs with bulkier or longer amine chains showed reduced potency .

Biological Activity

The compound [2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine , also known by its IUPAC name N1-(2-fluorobenzyl)-N2,N2-dimethyl-1,2-ethanediamine, is a nitrogen-containing organic compound with the molecular formula C11H17FN2C_{11}H_{17}FN_2 and a molecular weight of 196.26 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to diverse biological effects such as:

  • Inhibition or activation of specific enzymes
  • Binding to neurotransmitter receptors
  • Influencing ion channel activity

Case Studies and Research Findings

  • SERT Imaging Studies
    • A related compound, used for positron emission tomography (PET) imaging of serotonin transporters (SERT), demonstrated significant binding affinity with a KiK_i value of 0.33 nM in vitro. This indicates that compounds with similar structures may also exhibit high selectivity for SERT, which is crucial for understanding neurological disorders .
  • Fluorinated Amines in Biological Systems
    • Research has shown that fluorinated amines like this compound can serve as effective probes for studying interactions within biological systems. These compounds are often utilized in the development of fluorescent probes due to their unique chemical properties, which facilitate imaging and tracking within cellular environments.
  • Therapeutic Applications
    • Investigations into the therapeutic potential of this compound have highlighted its role as a candidate for drug development aimed at treating neurological disorders. Its structural features allow it to act as a pharmacophore, interacting with various biological targets .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBinding Affinity (nM)Unique Features
This compoundStructureTBDFluorine at the 2nd position enhances electronic properties
[2-(Dimethylamino)ethyl][(4-fluorophenyl)methyl]amineTBDTBDDifferent fluorine positioning may alter binding affinities
[2-(Dimethylamino)ethyl][(3-chlorophenyl)methyl]amineTBDTBDChlorine substitution affects reactivity and selectivity

Q & A

Optimizing chromatographic separation of this compound from byproducts.

  • Protocol :
  • Column : C18 with 5 µm particle size.
  • Mobile Phase : Gradient of 0.1% TFA in H₂O/acetonitrile (70:30 to 50:50 over 20 minutes).
  • Detection : UV at 210 nm and MS for peak identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine
Reactant of Route 2
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[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine

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